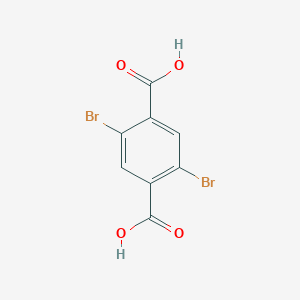

2,5-Dibromoterephthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromoterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTICWRXMKBOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065600 | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13731-82-3 | |

| Record name | 2,5-Dibromo-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13731-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromoterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013731823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dibromoterephthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromoterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIBROMOTEREPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63JN659KM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dibromoterephthalic Acid from Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dibromoterephthalic acid, a crucial intermediate in the development of flame retardants and various specialty polymers.[1][2] The primary focus of this document is the direct bromination of terephthalic acid, a common and effective synthetic route.

Reaction Overview

The synthesis of this compound from terephthalic acid is an electrophilic aromatic substitution reaction. The process involves the direct bromination of the terephthalic acid molecule in the presence of a strong acid solvent and a halogen carrier catalyst. The strong acid activates the bromine, making it a more potent electrophile, while the catalyst facilitates the substitution onto the aromatic ring.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily in patent literature. The two main approaches detailed below utilize either oleum (B3057394) (fuming sulfuric acid) or chlorosulfonic acid as the reaction medium.

Method 1: Bromination in Oleum

This protocol is adapted from a patented process and offers a robust method for the synthesis.[3]

Materials:

-

Terephthalic acid

-

Oleum (e.g., 25%, 40%, or 50%)

-

Bromine

-

Iodine (catalyst)

-

Methanol (B129727) (for esterification and purification, optional)

-

Sodium carbonate solution (for purification)

-

Dilute hydrochloric acid (for precipitation)

Procedure:

-

In a suitable reaction vessel, dissolve terephthalic acid and a catalytic amount of iodine in oleum with stirring at 20-25°C.[3]

-

Gradually add bromine to the solution over a period of 30 minutes, maintaining the temperature between 20-25°C by cooling if necessary.[3]

-

Slowly raise the temperature of the reaction mixture to 63-67°C over one hour.[3]

-

Maintain the mixture at this temperature and continue stirring for 20 hours.[3]

-

After the reaction is complete, cool the mixture and pour it onto ice to precipitate the crude product.

-

Filter the precipitate, wash it with water to remove any remaining acid, and dry.

-

Purification (optional but recommended):

-

The crude product can be purified by dissolving it in a dilute sodium carbonate solution, filtering to remove insoluble impurities, and then re-precipitating the purified acid by adding dilute hydrochloric acid.[3]

-

Alternatively, the crude acid can be esterified with methanol and sulfuric acid to form dimethyl 2,5-dibromoterephthalate. This ester can be purified by recrystallization from ethanol (B145695) and then hydrolyzed back to the pure acid.[3]

-

Method 2: Bromination in Chlorosulfonic Acid

This method, also derived from patent literature, presents an alternative solvent system for the bromination.[1]

Materials:

-

Terephthalic acid

-

Chlorosulfonic acid or Fluorosulfonic acid

-

Sulfur trioxide

-

Bromine

-

Iodine (catalyst)

Procedure:

-

Prepare a solution of chlorosulfonic acid containing sulfur trioxide.

-

Add terephthalic acid to this solution.

-

In the presence of an iodine catalyst, react the terephthalic acid with bromine.[1]

-

The reaction is carried out at a temperature between 40°C and 80°C, with a preferred range of 40°C to 55°C.[1]

-

Upon completion of the reaction, the product can be recovered by either filtering the cooled bromination suspension or by distilling the chlorosulfonic acid solvent followed by hydrolysis of the resulting brominated terephthalic acid product.[1]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound.

| Parameter | Method 1 (Oleum) | Method 1 (Oleum, modified) | Method 1 (Oleum, modified) |

| Reactants | |||

| Terephthalic Acid | 100 parts | 60 parts | 50 parts |

| Oleum Strength | 50% | 50% | 50% |

| Oleum Amount | 800 parts | 400 parts | 400 parts |

| Bromine | 104 parts (2.15 atomic proportions) | 52 parts (2.15 atomic proportions) | 73 parts (3.0 atomic proportions) |

| Iodine | 2 parts | Not specified | 1 part |

| Reaction Conditions | |||

| Initial Temperature | 20-25°C | 20-25°C | 20-25°C |

| Reaction Temperature | 60-65°C | 63-67°C | 63-67°C |

| Reaction Time | 20 hours | 20 hours | 20 hours |

| Product Information | |||

| Crude Yield | 140 parts | 62 parts | 72 parts |

| Bromine Content (Crude) | 49% (Theory: 49.4%) | 45.8% | 50.5% |

| Melting Point of Dimethyl Ester | 128-130°C (crude), 138-140°C (recrystallized) | 143-146°C (recrystallized) | 139-145°C (recrystallized) |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis via the oleum method.

Product Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Melting Point: The reported melting point is in the range of 320-325°C.[4]

-

Spectroscopy:

-

¹H NMR: The purity of the product can be confirmed by ¹H NMR spectroscopy.

-

¹³C NMR, IR, and Mass Spectrometry: Can be used for further structural confirmation.

-

-

Elemental Analysis: To determine the bromine content and confirm the empirical formula (C₈H₄Br₂O₄).

Safety Considerations

-

Oleum and Chlorosulfonic Acid: These are highly corrosive and reactive substances. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

-

Bromine: Bromine is a toxic, corrosive, and volatile liquid. All manipulations should be performed in a fume hood.

-

Reaction Quenching: The addition of the reaction mixture to ice should be done slowly and cautiously, as the reaction is highly exothermic.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult the original patent literature and adhere to strict safety protocols when carrying out these procedures.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dibromoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromoterephthalic acid is a halogenated aromatic dicarboxylic acid. Its structure, featuring a benzene (B151609) ring substituted with two bromine atoms and two carboxylic acid groups at positions 1 and 4, makes it a valuable building block in various fields of chemical synthesis. It serves as a significant precursor in the manufacturing of flame-retardant polymers, high-performance polymers, and as a linker molecule in the synthesis of metal-organic frameworks (MOFs).[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and key synthetic pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄Br₂O₄ | [2][3] |

| Molecular Weight | 323.92 g/mol | [2][3] |

| IUPAC Name | 2,5-dibromobenzene-1,4-dicarboxylic acid | [2] |

| CAS Number | 13731-82-3 | [4] |

| Appearance | White to almost white crystalline powder | [5] |

| Melting Point | 320-325 °C | [5] |

| Boiling Point | 445.0 ± 45.0 °C (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

| pKa (Predicted) | 1.75 ± 0.10 | [5] |

| Density (Predicted) | 2.205 ± 0.06 g/cm³ | [5] |

Spectral Data

Detailed spectral analysis is crucial for the structural elucidation and purity assessment of this compound.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is available in public databases such as PubChem.[2] Based on its molecular structure, the spectrum is expected to show distinct signals for the carboxylic acid carbons (typically in the 165-185 ppm range), the bromine-substituted aromatic carbons, and the proton-bearing aromatic carbons.[6][7]

-

¹H NMR Spectroscopy: A publication on the synthesis of this compound mentions the use of ¹H NMR for purity determination.[8] The ¹H NMR spectrum of the purified compound would be expected to show a singlet for the two equivalent aromatic protons. The chemical shift of these protons would be influenced by the presence of the electron-withdrawing bromine and carboxylic acid groups.

-

FT-IR Spectroscopy: The FT-IR spectrum of a carboxylic acid like this compound is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[9] A sharp and strong C=O stretching vibration for the carboxylic acid group is expected around 1700 cm⁻¹.[9] Additional peaks corresponding to C-Br, C-C, and C-H vibrations in the aromatic ring would also be present.

-

Mass Spectrometry: Predicted mass spectrometry data suggests the monoisotopic mass is 321.84763 Da.[2][10] In a mass spectrum, one would expect to see the molecular ion peak and characteristic fragmentation patterns, including the loss of CO₂ and bromine atoms. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound from 2,5-Dibromo-p-xylene

This protocol describes the oxidation of 2,5-dibromo-1,4-dimethylbenzene to yield this compound.[8]

Materials:

-

2,5-dibromo-1,4-dimethylbenzene

-

Cobalt acetate

-

Manganese acetate

-

Sodium bromide

-

97% Acetic acid solution

-

Pressurized reaction vessel with a gas dispersion stirrer

-

Air or oxygen source

Procedure:

-

Charge the reaction vessel with 2,5-dibromo-1,4-dimethylbenzene, cobalt acetate, manganese acetate, and sodium bromide in a 97% acetic acid solution.[8]

-

Stir the mixture at a constant rate using the gas dispersion stirrer to ensure optimal gas-liquid mixing.[8]

-

Heat the mixture to 150 °C and maintain this temperature for 2 hours.[8]

-

Increase the temperature to 180 °C and continue the reaction for 4 hours.[8]

-

Throughout the heating process, continuously vent air through the reaction mixture at a back pressure of 400 psig (2.76 MPa).[8]

-

After the reaction is complete, cool the reactor to 50 °C and release the pressure.[8]

-

Drain the product from the reactor. Rinse the reactor with acetic acid to collect any residual product.[8]

-

Collect the white solid product by diafiltration, wash with water, and dry under a vacuum.[8]

-

The purity of the resulting this compound can be confirmed by ¹H NMR.[8]

Melting Point Determination

The melting point is a key indicator of purity. A general protocol for its determination using a capillary method is as follows:

Materials:

-

Dry, powdered sample of this compound

-

Melting point capillary tube

-

Melting point apparatus or Thiele tube setup

-

Thermometer

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Seal one end of a capillary tube by heating it in a flame.

-

Introduce a small amount of the powdered sample into the open end of the capillary tube, ensuring a packed column of 2-3 mm in height.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 20 °C below the expected melting point (320-325 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-2 °C).

pKa Determination by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa).

Materials:

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water (carbonate-free)

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Gentle heating may be required, followed by cooling to room temperature.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring gently.

-

Immerse the pH electrode in the solution and record the initial pH.

-

Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence points (there will be two for a dicarboxylic acid).

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa₁ and pKa₂ values correspond to the pH at the half-equivalence points (i.e., at one-half the volume of NaOH required to reach the first and second equivalence points, respectively).

Logical and Experimental Workflows

The synthesis of this compound and its subsequent use as a precursor in the formation of other advanced materials can be visualized as a clear workflow. This is particularly relevant in the field of materials science, where it is a key component for creating porous crystalline structures.

Caption: Workflow of synthesis routes and applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H4Br2O4 | CID 83690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. This compound | 13731-82-3 [chemicalbook.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. PubChemLite - this compound (C8H4Br2O4) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to 2,5-Dibromoterephthalic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,5-Dibromoterephthalic acid, a crucial building block in the fields of materials science and synthetic chemistry. This document covers its fundamental chemical identifiers, detailed physical and chemical properties, comprehensive experimental protocols for its synthesis, and its significant applications, particularly in the development of Metal-Organic Frameworks (MOFs).

Chemical Identity and Properties

This compound is a disubstituted aromatic dicarboxylic acid. Its rigid structure and the presence of reactive bromine and carboxylic acid functional groups make it a versatile precursor in various chemical syntheses.

IUPAC Name: 2,5-dibromobenzene-1,4-dicarboxylic acid[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₄Br₂O₄ | [1][3] |

| Molecular Weight | 323.92 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 320-325 °C | |

| Boiling Point (Predicted) | 445.0 ± 45.0 °C | |

| Density (Predicted) | 2.205 ± 0.06 g/cm³ | |

| Solubility | Soluble in Methanol | |

| pKa (Predicted) | 1.75 ± 0.10 |

Spectroscopic Data

While raw spectral data is not provided in the search results, ¹H NMR is mentioned as a technique used to determine the purity of synthesized this compound, which was found to be 99% in one study.[4]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the bromination of terephthalic acid or the oxidation of a substituted precursor.

Synthesis via Bromination of Terephthalic Acid

This method involves the direct bromination of terephthalic acid in the presence of oleum (B3057394) and a catalyst.

Experimental Protocol:

-

Dissolve 100 parts of terephthalic acid and 2 parts of iodine in 800 parts of 50% oleum with stirring at 20-25 °C.

-

Gradually add 104 parts of bromine over 30 minutes while maintaining the temperature.

-

Slowly raise the temperature to 63-67 °C over 1 hour.

-

Continue stirring at this temperature for an additional 20 hours.

-

After cooling, pour the reaction mixture onto ice.

-

Filter the precipitate, wash with water, and dry to obtain this compound.

A reported yield for this method is 140 parts, with a bromine content of 49% (theoretical 49.4%).[5]

Synthesis via Oxidation of 2,5-Dibromo-1,4-dimethylbenzene

This protocol describes the synthesis through the oxidation of 2,5-dibromo-1,4-dimethylbenzene.

Experimental Protocol:

-

Combine 2,5-dibromo-1,4-dimethylbenzene and NaBr in a 97% acetic acid solution.

-

Stir the mixture vigorously to ensure efficient gas mixing.

-

Heat the mixture to 150 °C and maintain for 2 hours.

-

Increase the temperature to 180 °C and continue the reaction for 4 hours, while continuously venting air at 400 psig.

-

After the reaction, release the pressure and cool the reactor to 50 °C.

-

Collect the product by draining the reactor and rinsing with acetic acid.

-

The solid product is then collected by diafiltration, washed with water, and dried under vacuum.

This method has a reported yield of 84% with a purity of 99% as determined by ¹H NMR.[4]

Applications in Materials Science

The primary application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid structure and difunctional nature allow for the construction of porous, crystalline materials with high surface areas.

Role in Metal-Organic Framework (MOF) Synthesis

This compound serves as a building block that connects metal clusters to form extended, porous networks. The bromine atoms on the linker can also be a site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications such as gas storage, separation, and catalysis.

Experimental Workflow: Synthesis of a MOF using this compound

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

Logical Relationships in Synthesis

The synthesis of this compound can be followed by its conversion to other useful building blocks, such as 2,5-dihydroxyterephthalic acid, which is also a valuable linker for MOF synthesis.

Caption: Synthetic pathways involving this compound.

Conclusion

This compound is a key chemical intermediate with significant applications in materials science. The synthetic routes to this compound are well-established, offering good yields and high purity. Its primary role as an organic linker in the construction of MOFs highlights its importance in the development of advanced porous materials for various technological applications. This guide provides essential technical information for researchers and scientists working with this versatile compound.

References

The Solubility Profile of 2,5-Dibromoterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,5-Dibromoterephthalic acid in common laboratory solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document consolidates available qualitative information and extrapolates the expected solubility profile based on the compound's structural characteristics as an aromatic dicarboxylic acid. Furthermore, this guide presents detailed experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to ascertain precise solubility parameters in their specific solvent systems. A generalized workflow for solubility assessment is also provided in a visual format to guide experimental design.

Introduction

This compound is a halogenated aromatic dicarboxylic acid with the molecular formula C₈H₄Br₂O₄. Its rigid structure and the presence of two carboxylic acid functional groups and two bromine atoms dictate its physical and chemical properties, including its solubility. The carboxylic acid moieties allow for hydrogen bonding and deprotonation in basic media, while the dibrominated benzene (B151609) ring provides a significant hydrophobic character. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical development, where it may serve as a key building block or intermediate. This guide addresses the current knowledge gap regarding its solubility and provides the necessary tools for its experimental determination.

Solubility Profile of this compound

Direct quantitative solubility data for this compound is limited. However, based on supplier information and the principles of chemical solubility ("like dissolves like"), a qualitative profile can be constructed. The presence of polar carboxylic acid groups suggests solubility in polar protic solvents, while the non-polar benzene ring suggests some affinity for non-polar or moderately polar aprotic solvents.

Table 1: Qualitative Solubility Data and Predicted Profile of this compound

| Solvent Class | Common Solvents | Reported/Predicted Solubility | Rationale |

| Polar Protic | Methanol (B129727) | Soluble[1][2] | The compound is reported to be soluble in methanol. The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor with the carboxylic acid groups. |

| Ethanol (B145695) | Predicted: Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. | |

| Water | Predicted: Sparingly Soluble to Insoluble | While the carboxylic acid groups can hydrogen bond with water, the large, hydrophobic dibrominated aromatic ring likely limits aqueous solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Predicted: Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid protons. |

| N,N-Dimethylformamide (DMF) | Predicted: Soluble | Similar to DMSO, DMF is a highly polar solvent capable of solvating the molecule. | |

| Acetone | Predicted: Slightly Soluble | Acetone has a moderate polarity and can act as a hydrogen bond acceptor, but may be less effective than DMSO or DMF. | |

| Non-Polar | Hexane, Toluene | Predicted: Insoluble | The high polarity of the dicarboxylic acid functionality is expected to make it insoluble in non-polar hydrocarbon solvents. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Predicted: Soluble | As a dicarboxylic acid, it will readily deprotonate in a basic solution to form a highly polar and water-soluble disodium (B8443419) salt.[3][4][5] |

| 5% Sodium Bicarbonate (NaHCO₃) | Predicted: Soluble | Sodium bicarbonate is a weaker base than NaOH but should be sufficient to deprotonate the carboxylic acid groups, indicating a strong organic acid.[4] |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative data, the following experimental protocols can be employed.

Protocol 1: Gravimetric Method for Quantitative Solubility Determination

This classic and reliable method determines solubility by measuring the mass of solute dissolved in a known mass or volume of a saturated solution.[6][7][8]

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane, 0.45 µm pore size)

-

Pre-weighed evaporation dish or vial

-

Drying oven

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. This ensures that undissolved solid remains.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand at the constant temperature until the excess solid has settled.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette. To avoid precipitation, immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is preferred to facilitate evaporation at lower temperatures.

-

Mass Determination: Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.[6]

-

Calculation:

-

Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of filtrate in L)

-

Protocol 2: UV/Vis Spectrophotometry for Quantitative Solubility Determination

This method is suitable for compounds that possess a chromophore and is particularly useful for lower solubility measurements.[9][10]

Materials:

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Materials for preparing a saturated solution (as in Protocol 1)

Methodology:

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Standard Curve:

-

Create a concentrated stock solution of the compound with a precisely known concentration.

-

Perform a series of serial dilutions to prepare several standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a calibration curve of Absorbance vs. Concentration. The resulting linear regression equation (y = mx + c, where y is absorbance and x is concentration) will be used to determine the concentration of the unknown sample.[9]

-

-

Prepare and Sample Saturated Solution: Follow steps 1-4 from the Gravimetric Method (Protocol 1) to prepare a saturated solution and obtain a clear, filtered sample.

-

Measure Absorbance: Dilute the filtered saturated solution with a known dilution factor so that its absorbance falls within the linear range of the standard curve. Measure the absorbance of this diluted sample at λmax.

-

Calculation:

-

Use the linear regression equation from the standard curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility.

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in a liquid solvent.

Caption: General workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound remains elusive in scientific literature, its structural features provide a strong basis for predicting its behavior in various common solvents. It is expected to be soluble in polar organic solvents like methanol, DMSO, and DMF, and highly soluble in aqueous basic solutions due to salt formation. Its solubility in water and non-polar solvents is predicted to be low. For applications requiring precise solubility values, the detailed gravimetric and spectroscopic protocols provided in this guide offer robust methods for their determination. This document serves as a foundational resource for researchers, enabling informed solvent selection and facilitating further investigation into the applications of this compound.

References

- 1. This compound CAS#: 13731-82-3 [m.chemicalbook.com]

- 2. This compound | 13731-82-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Crystal Structure of 2,5-Dibromoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,5-Dibromoterephthalic acid, focusing on its dihydrate form. The document details the crystallographic parameters, experimental protocols for its synthesis and structural analysis, and contextualizes its molecular geometry.

Introduction

This compound is a halogenated aromatic dicarboxylic acid. Its rigid structure and potential for hydrogen bonding make it a subject of interest in crystal engineering and materials science. Understanding its crystal structure is fundamental to predicting and controlling the solid-state properties of materials derived from it. This guide focuses on the experimentally determined crystal structure of this compound dihydrate.

Synthesis and Crystallization

The synthesis of this compound has been reported through various methods. A commonly cited method for obtaining crystals suitable for X-ray analysis involves the following steps[1]:

Experimental Protocol: Synthesis and Crystallization

-

Synthesis: The title compound can be prepared according to the method described by Singh & Bedi (1957). Alternative synthetic routes include the bromination of terephthalic acid in oleum (B3057394) or chlorosulfonic/fluorosulfonic acid with an iodine catalyst.

-

Crystallization: Crystals suitable for X-ray analysis were obtained by dissolving 2.0 g of this compound in 80 ml of water and allowing the solution to evaporate slowly at room temperature for approximately 15 days[1].

Crystal Structure Analysis: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound dihydrate was achieved through single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of this compound dihydrate was selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data were collected at 293 K using an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation (λ = 0.71073 Å). Data were collected using ω/2θ scans[1].

-

Data Processing: The collected diffraction data were processed, which included corrections for Lorentz and polarization effects. An absorption correction was applied using ψ-scans[1].

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data

The crystal structure of this compound dihydrate (C₈H₄Br₂O₄·2H₂O) has been determined and the key crystallographic data are summarized in the table below[1].

| Parameter | Value |

| Chemical Formula | C₈H₄Br₂O₄·2H₂O |

| Formula Weight | 359.94 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.670(2) Å, b = 7.413(1) Å, c = 7.074(1) Å |

| β = 92.74(3)° | |

| Volume | 558.89(15) ų |

| Z | 2 |

| Calculated Density | 2.139 Mg/m³ |

| Absorption Coeff. | 7.26 mm⁻¹ |

| F(000) | 348 |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 1003 independent reflections |

| Final R-indices | R[F > 2σ(F)] = 0.048, wR(F) = 0.117 |

Molecular and Crystal Structure

The asymmetric unit of this compound dihydrate contains one half of the this compound molecule and one water molecule. The full molecule is generated by a center of symmetry[1][2].

The this compound molecule is centrosymmetric. In the crystal structure, the molecules are linked by intermolecular O—H···O hydrogen bonds, forming a three-dimensional framework[1][2]. The hydrogen bonding network involves both the carboxylic acid groups and the water molecules, creating a stable supramolecular assembly.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its primary application appears to be as a monomer or intermediate in the synthesis of polymers and other organic materials.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of this compound dihydrate.

References

Spectroscopic and Structural Analysis of 2,5-Dibromoterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dibromoterephthalic acid (C₈H₄Br₂O₄), a key intermediate in the synthesis of advanced polymers and functional organic materials. Due to the limited availability of experimentally-derived spectra in public databases, this document combines predicted data, information from analogous compounds, and established analytical methodologies to serve as a valuable resource for researchers.

Chemical Structure and Properties

This compound, also known as 2,5-dibromobenzene-1,4-dicarboxylic acid, possesses a symmetrical aromatic core with two carboxylic acid functional groups and two bromine substituents. This structure imparts unique chemical reactivity and physical properties, making it a valuable building block in materials science.

Molecular Formula: C₈H₄Br₂O₄[1][2]

Molecular Weight: 323.92 g/mol [1][2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0 - 8.5 | Singlet | Aromatic Protons (2H) |

| >10 (broad) | Singlet | Carboxylic Acid Protons (2H) |

Note: The exact chemical shift of the aromatic protons is influenced by the solvent. The carboxylic acid protons are often broad and may exchange with deuterated solvents, sometimes not being observed.

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | Carboxylic Acid Carbonyl (C=O) |

| ~135-140 | Aromatic Carbon (C-COOH) |

| ~130-135 | Aromatic Carbon (C-H) |

| ~120-125 | Aromatic Carbon (C-Br) |

Note: These are estimated values. For comparison, the parent compound, terephthalic acid, shows signals at approximately 134.5 ppm (aromatic C-H) and 171.5 ppm (carboxylic acid) in D₂O.[4]

A publication mentions the characterization of this compound dihydrate by FT-IR spectroscopy, though the specific peak data is not provided in the available text.[5] The expected characteristic absorption bands are listed below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong |

| ~1600, ~1475 | C=C stretch (Aromatic) | Medium |

| ~1300 | C-O stretch | Medium |

| ~900 | O-H bend (out-of-plane) | Medium |

| Below 800 | C-Br stretch | Medium-Strong |

Predicted mass spectrometry data for this compound suggests several possible adducts that could be observed.

| Adduct | Predicted m/z |

| [M+H]⁺ | 322.85491 |

| [M+Na]⁺ | 344.83685 |

| [M-H]⁻ | 320.84035 |

| [M+NH₄]⁺ | 339.88145 |

| [M+K]⁺ | 360.81079 |

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M, M+2, M+4 in approximately 1:2:1 ratio).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube to a volume of approximately 0.6-0.7 mL. The compound's solubility should be considered when choosing a solvent.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the quaternary carbons in the molecule.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. High-resolution mass spectrometry can be used for accurate mass determination and elemental composition analysis.

-

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Data to Structure Correlation.

References

An In-depth Technical Guide to 2,5-Dibromoterephthalic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromoterephthalic acid, a key chemical intermediate, has played a significant role in the advancement of materials science and synthetic chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and pivotal applications. Detailed experimental protocols for key synthesis methods are presented, alongside tabulated quantitative data for comparative analysis. Furthermore, logical workflows for its synthesis are visualized through diagrammatic representations to facilitate a deeper understanding of the chemical processes involved. This document serves as an essential resource for researchers and professionals engaged in polymer chemistry, materials science, and drug development, offering insights into the utility of this versatile molecule.

Introduction

This compound (DBTA) is an aromatic dicarboxylic acid characterized by a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 4, and two bromine atoms at positions 2 and 5. Its chemical structure imparts unique properties that make it a valuable precursor in the synthesis of a variety of advanced materials. While commercially available today, its historical synthesis pathways have evolved significantly, reflecting broader advancements in organic chemistry.[1]

Initially finding application as an intermediate in the production of flame retardants, the utility of this compound has expanded considerably.[2] It is now a crucial component in the synthesis of high-performance polymers and serves as a foundational building block for the creation of metal-organic frameworks (MOFs).[3][4] These MOFs, in turn, are being explored for a range of applications, including gas storage and drug delivery systems.[5] The journey of this compound from a laboratory curiosity to a cornerstone of modern materials science is a testament to its enduring importance.

Discovery and Historical Synthesis

The history of this compound is intertwined with the broader development of halogenated aromatic compounds. Early methods for the synthesis of dihalogenated terephthalic acids involved multi-step processes starting from substituted alkylbenzenes. For instance, early 20th-century methods included the oxidation of compounds like 2,5-dichloro-p-xylene.[6] A significant advancement came with the development of methods for the direct halogenation of terephthalic acid, a more direct and economical approach.

A key milestone in the synthesis of this compound was the discovery that terephthalic acid could be directly brominated in a solution of oleum (B3057394) (fuming sulfuric acid).[6] A 1964 patent detailed that the direct halogenation of terephthalic acid to produce 2,5-dihalogenoterephthalic acids was, at the time, a novel finding.[6] This method offered a more streamlined approach compared to the earlier, more circuitous routes that relied on the oxidation of pre-halogenated precursors.[6]

Over the years, other synthetic routes have been developed, including the oxidation of 2,5-dibromo-1,4-dimethylbenzene.[3] These varied approaches provide chemists with multiple pathways to access this important intermediate, with the choice of method often depending on factors such as starting material availability, desired purity, and scalability.

Key Synthesis Methodologies

Several methods for the synthesis of this compound have been documented. The following sections provide detailed experimental protocols for some of the most significant approaches.

Direct Bromination of Terephthalic Acid in Oleum

This method, a cornerstone in the production of this compound, involves the direct bromination of terephthalic acid in the presence of oleum and an iodine catalyst.[6]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 100 parts of terephthalic acid and 2 parts of iodine in 800 parts of 50% oleum with stirring at 20-25 °C.[6]

-

Gradually add 104 parts of bromine (2.15 atomic proportions) over a period of 30 minutes, maintaining good stirring.[6]

-

Slowly raise the temperature to 60-65 °C over one hour and continue stirring at this temperature for 20 hours.[6]

-

After cooling, pour the reaction mixture onto ice.[6]

-

Filter the precipitated this compound, wash with water until free from acid, and dry.[6]

A logical workflow for this synthesis is presented below:

Oxidation of 2,5-Dibromo-1,4-dimethylbenzene

An alternative route to this compound involves the oxidation of 2,5-dibromo-1,4-dimethylbenzene.[7]

Experimental Protocol:

-

Prepare a mixture of 2,5-dibromo-1,4-dimethylbenzene and a solution of NaBr (5 mmol) in 500 g of 97% acetic acid.[7]

-

Stir the mixture at a constant rate using a gas dispersion stirrer to ensure optimal gas mixing.[7]

-

Heat the mixture to 150 °C and maintain for 2 hours.[7]

-

Increase the temperature to 180 °C and continue the reaction for 4 hours.[7]

-

Throughout the heating process, continuously vent air at a back pressure of 400 psig (2.76 MPa).[7]

-

After the reaction, release the pressure and cool the reactor to 50 °C.[7]

-

Collect the white solid product by diafiltration, wash with water, and dry under vacuum.[7]

A logical workflow for this synthesis is presented below:

Quantitative Data from Synthesis Protocols

The following tables summarize quantitative data from the described synthesis methods, providing a basis for comparison of yields and reaction conditions.

Table 1: Direct Bromination of Terephthalic Acid in Oleum [6]

| Parameter | Value |

| Starting Material | Terephthalic Acid |

| Reagents | Bromine, 50% Oleum, Iodine |

| Temperature | 60-65 °C |

| Reaction Time | 20 hours |

| Yield of Crude Product | 140 parts (from 100 parts TA) |

| Bromine Content of Crude Product | 49% (Theory: 49.4%) |

Table 2: Oxidation of 2,5-Dibromo-1,4-dimethylbenzene [7]

| Parameter | Value |

| Starting Material | 2,5-Dibromo-1,4-dimethylbenzene |

| Reagents | 97% Acetic Acid, NaBr, Air |

| Temperature | 150 °C then 180 °C |

| Reaction Time | 6 hours (total) |

| Yield | 84% |

| Purity (by 1H NMR) | 99% |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄Br₂O₄ | [8] |

| Molecular Weight | 323.92 g/mol | [8] |

| Melting Point | 320-325 °C | [9] |

| Appearance | White to almost white crystalline powder | [7] |

| CAS Number | 13731-82-3 | [8] |

Applications in Research and Development

This compound is a versatile intermediate with significant applications in both materials science and as a precursor for molecules with potential therapeutic relevance.

High-Performance Polymers and Flame Retardants

Historically, a primary application of this compound was as an intermediate in the synthesis of flame retardants.[2] The presence of bromine atoms in the molecular structure imparts flame-retardant properties to polymers derived from it.

Furthermore, this compound is a precursor to 2,5-dihydroxyterephthalic acid, a monomer used in the production of high-strength fibers.[3][10] These advanced polymeric materials have applications in industries requiring high thermal and mechanical stability.

Metal-Organic Frameworks (MOFs)

In recent years, the most prominent application of this compound has been in the synthesis of 2,5-dihydroxyterephthalic acid, which serves as an organic linker in the construction of Metal-Organic Frameworks (MOFs).[3] MOFs are a class of porous crystalline materials with a wide range of potential applications due to their high surface area and tunable structures.[5]

The general pathway from this compound to a functional MOF is depicted below:

Relevance to Drug Development

While this compound is not typically used as a therapeutic agent itself, its derivatives are of significant interest to drug development professionals. Hydroxybenzoic acids, which can be synthesized from this compound, are valuable intermediates in the manufacture of pharmaceuticals.[3][10]

Moreover, the MOFs constructed using linkers derived from this compound are being extensively investigated as potential drug delivery systems.[5] The porous nature of MOFs allows for the encapsulation of drug molecules, which can then be released in a controlled manner. The tunability of the MOF structure allows for the optimization of properties such as drug loading capacity and release kinetics, making this an exciting area of research for future therapeutic applications.[5]

Conclusion

This compound has a rich history, evolving from early, complex synthetic routes to more direct and efficient methods of production. Its journey from an intermediate for flame retardants to a critical building block for advanced materials like high-performance polymers and metal-organic frameworks highlights its versatility and enduring importance in chemical synthesis. For researchers and professionals in materials science and drug development, a thorough understanding of the synthesis, properties, and applications of this compound is essential for driving future innovation. The continued exploration of this compound and its derivatives promises to yield new materials and technologies with significant scientific and commercial impact.

References

- 1. patents.justia.com [patents.justia.com]

- 2. US3894079A - Preparation of this compound - Google Patents [patents.google.com]

- 3. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Metal-Organic Framework (MOF)-Based Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]

- 7. This compound | 13731-82-3 [chemicalbook.com]

- 8. This compound | C8H4Br2O4 | CID 83690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [drugfuture.com]

- 10. EP2099737B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

2,5-Dibromoterephthalic Acid: A Versatile Monomer for Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromoterephthalic acid is a highly functionalized aromatic dicarboxylic acid that has emerged as a critical building block in the field of materials science and polymer chemistry. Characterized by a central benzene (B151609) ring symmetrically substituted with two carboxylic acid groups and two bromine atoms, its structure offers a unique combination of reactivity, rigidity, and inherent properties.[1][2] This makes it an ideal monomer for the synthesis of a wide range of advanced polymers, including high-performance polyesters, polyamides, and porous crystalline structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] The presence of bromine atoms is particularly significant, as it can impart flame-retardant characteristics to the resulting polymers, a crucial feature for applications in electronics, construction, and transportation.[1][3] This guide provides a comprehensive overview of this compound as a monomer, focusing on its polymerization applications, the properties of the derived materials, detailed experimental protocols, and its potential in drug development.

Monomer Profile: Physicochemical Properties

This compound is a white solid compound utilized as an intermediate and monomer in various chemical syntheses.[4] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13731-82-3 | [2][5] |

| Molecular Formula | C₈H₄Br₂O₄ | [2][5] |

| Molecular Weight | 323.92 g/mol | [2][5] |

| IUPAC Name | 2,5-dibromobenzene-1,4-dicarboxylic acid | [2][6] |

| Synonyms | 2,5-Dibromo-1,4-benzenedicarboxylic acid | [2] |

| Appearance | White Solid | [4] |

Polymerization Applications and Derived Materials

The unique chemical structure of this compound allows it to be used in various polymerization reactions to create materials with tailored properties.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

In the rapidly expanding field of porous materials, this compound serves as a fundamental organic linker.[1] The rigid structure and defined geometry of the monomer enable the construction of highly ordered, crystalline frameworks with permanent porosity.[7]

-

MOFs: The carboxylic acid groups coordinate with metal ions or metal clusters (secondary building units, or SBUs) to form robust 2D or 3D networks.[8][9] These materials are investigated for applications in gas storage, separation, and catalysis.[1]

-

COFs: In COFs, the monomer units are connected through strong covalent bonds, forming crystalline porous polymers.[7] The bromine atoms on the terephthalic acid backbone can serve as reactive sites for post-synthetic modification, allowing for the fine-tuning of the framework's chemical and physical properties.

High-Performance Polymers (Polyesters and Polyamides)

As a diacid, this compound is a valuable component in the synthesis of high-performance condensation polymers.

-

Flame Retardancy: The most significant advantage of incorporating this monomer is the introduction of bromine atoms into the polymer backbone.[1] This imparts inherent flame retardancy, meeting stringent safety standards for materials used in demanding environments.[3]

-

Thermal and Mechanical Stability: The rigid aromatic core of the monomer contributes to the thermal stability and mechanical strength of the resulting polymer chains.[1]

Conjugated Polymers for Optoelectronics

The dibrominated structure of the monomer makes it an excellent candidate for cross-coupling reactions, such as Stille or Suzuki polymerization. By reacting with organostannane or boronic acid-functionalized comonomers, it can be incorporated as an electron-acceptor unit into conjugated polymer backbones. These materials are of interest for applications in organic electronics, including solar cells and sensors.[10]

Quantitative Data on Derived Polymers

The properties of polymers derived from this compound are highly dependent on the comonomers and the polymerization method used. The table below presents data for novel thermocleavable copolymers synthesized via Stille polymerization, where a derivative of this compound acts as the electron-acceptor unit.[10]

| Polymer ID | Mn (g mol⁻¹) | Mw (g mol⁻¹) | PDI | Dp | Optical Bandgap (Eg) (eV) |

| PBTP-11 | 9,600 | 13,500 | 1.3 | 15 | 2.58 |

| PBTDTP-11 | 9,500 | 14,300 | 1.5 | 12 | 2.11 |

| PFDTP-11 | 16,400 | 30,300 | 1.8 | 20 | 2.21 |

Data sourced from a study on thermocleavable copolymers for organic electronics.[10]

-

Mn: Number-average molecular weight

-

Mw: Weight-average molecular weight

-

PDI: Polydispersity index (Mw/Mn)

-

Dp: Degree of polymerization

Experimental Protocols

Protocol 1: Illustrative Solvothermal Synthesis of a MOF

This protocol is a representative example adapted from general procedures for synthesizing MOFs using dicarboxylic acid linkers.[11][12]

Materials:

-

This compound (H₂-DBTA)

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Glass vials (20 mL) with Teflon-lined caps

Procedure:

-

In a 20 mL glass vial, dissolve 32.4 mg (0.1 mmol) of this compound in 10 mL of DMF.

-

In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

-

Combine the two solutions in the first vial. Sonicate the mixture for 5 minutes to ensure homogeneity.

-

Seal the vial tightly with its Teflon-lined cap.

-

Place the vial in a programmable oven. Heat the mixture to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

-

After 48 hours, cool the oven down to room temperature at a rate of 5 °C/min.

-

Colorless crystals should be observed at the bottom of the vial. Carefully decant the mother liquor.

-

Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.

-

To activate the MOF (i.e., remove solvent molecules from the pores), exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL) over 24 hours.

-

Decant the ethanol and dry the crystals under a high vacuum at 150 °C for 12 hours.

Characterization:

-

Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

-

Thermogravimetric Analysis (TGA): To assess thermal stability.[13]

-

Gas Sorption Analysis (N₂ at 77 K): To determine the surface area and porosity.

Protocol 2: Synthesis of a Conjugated Copolymer via Stille Polymerization

This protocol is based on the synthesis of thermocleavable polymers using a dibrominated phthalate (B1215562) ester acceptor, analogous to how this compound could be used after esterification.[10]

Materials:

-

Esterified this compound derivative (Monomer A)

-

Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)

-

Anhydrous toluene (B28343) (solvent)

Procedure:

-

Add the esterified this compound monomer (1 equiv.), the distannylated comonomer (1 equiv.), Pd₂(dba)₃ (0.01 equiv.), and P(o-tol)₃ (0.04 equiv.) to a Schlenk flask.

-

Evacuate the flask and backfill with argon gas. Repeat this cycle three times.

-

Add anhydrous, degassed toluene via cannula.

-

Heat the reaction mixture to 110 °C and stir under argon for 48 hours.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a stirred solution of methanol (B129727) (200 mL).

-

Filter the crude polymer using a Soxhlet thimble.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane (B92381) sequentially to remove catalyst residues and oligomers.

-

Extract the final polymer with chloroform (B151607) or toluene.

-

Concentrate the solvent and precipitate the polymer again in methanol. Filter and dry under a vacuum.

Characterization:

-

Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).[13]

-

¹H NMR Spectroscopy: To confirm the polymer structure.

-

UV-Vis Spectroscopy: To determine the optical bandgap (Eg).

Visualized Workflows and Relationships

Caption: Workflow for the solvothermal synthesis of a MOF.

Caption: Structure-property relationships of the monomer.

Applications in Drug Development

While direct applications of polymers from this compound in drug delivery are still an emerging area, the unique properties of its derivatives, particularly MOFs, offer significant potential. The field of drug delivery increasingly relies on rationally designed polymers to provide controlled release of therapeutics.[14]

-

High Drug Loading Capacity: The inherent porosity of MOFs synthesized from this linker could allow for high loading capacities of therapeutic agents within their pores. This is a critical factor for developing effective drug delivery systems (DDS).[15]

-

Controlled Release: The release of encapsulated drugs from MOF carriers can be tuned by modifying the framework's pore size, surface chemistry, and biodegradability. The potential for post-synthetic modification at the bromine sites offers a pathway to attach specific functional groups that could trigger drug release in response to physiological stimuli like pH or enzymes.

-

Biocompatibility and Targeting: For in vivo applications, the polymer or MOF would need to be biocompatible. Surface functionalization, potentially anchored at the bromine positions, could be used to attach targeting ligands (e.g., folate, antibodies) or hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to improve circulation time and enable targeted delivery to specific tissues or cells, minimizing off-target toxicity.[14]

Conclusion

This compound is a powerful and versatile monomer whose value extends across multiple domains of polymer science. Its rigid, pre-functionalized structure makes it a prime candidate for creating advanced materials with highly desirable properties. From imparting flame retardancy in high-performance plastics to forming the intricate, porous architectures of MOFs and COFs, its utility is well-established.[1] For researchers in drug development, the polymers and frameworks derived from this monomer, particularly MOFs, represent a promising platform for designing next-generation delivery systems with high precision and control. Future research will likely focus on exploiting the reactive bromine handles for sophisticated post-synthetic modifications, further expanding the functional space and application scope of these remarkable materials.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H4Br2O4 | CID 83690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3894079A - Preparation of this compound - Google Patents [patents.google.com]

- 4. This compound | 13731-82-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dspace.library.uu.nl [dspace.library.uu.nl]

Theoretical Framework for the Electronic Structure of 2,5-Dibromoterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromoterephthalic acid is a halogenated aromatic dicarboxylic acid with potential applications in the synthesis of metal-organic frameworks (MOFs), polymers, and as a precursor for pharmacologically active molecules. A thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide outlines a comprehensive theoretical approach for the investigation of the electronic properties of this compound. Due to a lack of specific theoretical studies on this molecule in the current literature, this document provides a detailed, recommended computational methodology based on established protocols for analogous compounds such as terephthalic acid and its derivatives. The proposed study aims to elucidate key electronic parameters, including molecular orbital energies, electron density distribution, and electrostatic potential, which are critical for rational drug design and materials science applications.

Introduction

Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry and materials science. The introduction of halogen substituents, such as bromine, can significantly alter the electronic properties of the parent molecule, influencing its lipophilicity, metabolic stability, and ability to form halogen bonds. This compound, with its symmetric substitution pattern of two bromine atoms and two carboxylic acid groups on a benzene (B151609) ring, presents an interesting case for theoretical investigation. The interplay between the electron-withdrawing nature of the bromine atoms and the carboxylic acid groups is expected to modulate the electron density distribution across the aromatic ring, thereby influencing its chemical behavior.

This guide provides a roadmap for a comprehensive theoretical study of this compound using density functional theory (DFT), a powerful quantum mechanical method for studying the electronic structure of molecules.

Proposed Computational Methodology

The following protocol is a recommended approach for a detailed theoretical investigation of the electronic structure of this compound, based on methodologies successfully applied to similar aromatic carboxylic acids.[1][2]

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the ground-state molecular geometry of this compound. This is crucial as all subsequent electronic property calculations are dependent on an accurate molecular structure.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[2]

-

Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good balance between accuracy and computational cost for molecules of this size, including polarization and diffuse functions to accurately describe the electron distribution, particularly for the electronegative oxygen and bromine atoms.

-

Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a full geometry optimization without any symmetry constraints.

-

Following optimization, a vibrational frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic properties can be performed.

-

Molecular Orbitals (MOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[3] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to potential sites for electrophilic and nucleophilic attack, respectively. This is crucial for understanding intermolecular interactions, including hydrogen and halogen bonding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It can be used to calculate atomic charges, analyze hyperconjugative interactions, and understand the delocalization of electron density.

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Softness (S) = 1 / (2η)

-

Electrophilicity Index (ω) = χ2 / (2η)

-

Quantitative Data for Analogous Compounds

To provide a comparative context for the proposed study on this compound, the following table summarizes key theoretical data for terephthalic acid and nitroterephthalic acid, as reported in the literature. The corresponding data for this compound remains to be determined through the proposed computational study.

| Parameter | Terephthalic Acid | Nitroterephthalic Acid | This compound |

| Methodology | DFT/B3LYP/6-311++G(d,p) | DFT/B3LYP/6-311++G(d,p) | To be determined |

| EHOMO (eV) | Data not available in search results | -7.89[2] | To be determined |

| ELUMO (eV) | Data not available in search results | -3.67[2] | To be determined |

| HOMO-LUMO Gap (eV) | Data not available in search results | 4.22[2] | To be determined |

| Dipole Moment (Debye) | 0.00 | 4.35[2] | To be determined |

Note: The values for terephthalic acid were not explicitly found in the provided search results and would need to be calculated for a direct comparison.

Visualizations

Proposed Computational Workflow

The following diagram illustrates the logical flow of the proposed theoretical study on this compound.

Molecular Structure and Sites of Interest

The following diagram highlights the key structural features of this compound that are of electronic interest.

Conclusion

While direct experimental or theoretical data on the electronic structure of this compound is currently scarce in the public domain, this technical guide provides a robust framework for its computational investigation. By employing the outlined DFT-based methodology, researchers can generate valuable data on the molecule's electronic properties. This information is crucial for understanding its reactivity, intermolecular interactions, and for guiding the rational design of novel materials and therapeutic agents. The comparison with analogous compounds like terephthalic acid and its derivatives will further enrich the understanding of structure-property relationships in this important class of molecules.

References

Methodological & Application

protocol for the synthesis of 2,5-dihydroxyterephthalic acid from 2,5-dibromoterephthalic acid

Abstract

These application notes provide a detailed protocol for the synthesis of 2,5-dihydroxyterephthalic acid, a valuable monomer in the production of high-performance polymers and an important intermediate in the development of pharmaceuticals and agrochemicals. The primary synthetic route detailed is the copper-catalyzed hydroxylation of 2,5-dibromoterephthalic acid. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction